Ovotransferrin (328-332)

Description

BenchChem offers high-quality Ovotransferrin (328-332) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ovotransferrin (328-332) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

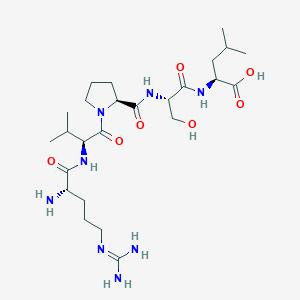

2D Structure

Properties

Molecular Formula |

C25H46N8O7 |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C25H46N8O7/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

IARUETPWBSYXJQ-VMXHOPILSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ovotransferrin (328-332)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovotransferrin, a glycoprotein found in egg white, is a source of various bioactive peptides. The pentapeptide fragment comprising amino acid residues 328-329, with the sequence Arg-Val-Pro-Ser-Leu (RVPSL), has garnered significant scientific interest. This document provides a comprehensive overview of the core mechanism of action of ovotransferrin (328-332), focusing on its antihypertensive and potential neuroprotective properties. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.

Core Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

The primary and most well-characterized mechanism of action for ovotransferrin (328-332) is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By inhibiting ACE, the peptide prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure, highlighting its potential as an antihypertensive agent.[3]

Quantitative Analysis of ACE Inhibition

The inhibitory potency of ovotransferrin (328-332) against ACE has been quantified, providing a benchmark for its efficacy.

| Parameter | Value | Enzyme | Reference |

| IC50 | 20 μM | Angiotensin-Converting Enzyme (ACE) | [1][2] |

Table 1: In vitro inhibitory activity of Ovotransferrin (328-332) against Angiotensin-Converting Enzyme (ACE).

Signaling Pathway: The Renin-Angiotensin System (RAS)

The diagram below illustrates the role of ovotransferrin (328-332) within the Renin-Angiotensin System.

Caption: Inhibition of ACE by Ovotransferrin (328-332) within the RAS pathway.

Secondary Mechanisms and Potential Therapeutic Applications

Beyond its established role in blood pressure regulation, ovotransferrin (328-332) has demonstrated potential in other therapeutic areas, particularly in neurodegenerative disease.

Cholinesterase (ChE) Inhibition

The peptide fragment has been shown to exhibit activity against cholinesterase (ChE).[2] Inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. A deficiency in acetylcholine is linked to the cognitive decline observed in Alzheimer's patients.[3]

BACE1 Inhibition Hypothesis

There is speculation that ovotransferrin (328-332) may also inhibit the beta-site APP cleaving enzyme 1 (BACE1).[3] BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[3] This potential dual-action of inhibiting both ChE and BACE1 makes it a compelling candidate for further research in Alzheimer's drug development.

Caption: Potential neuroprotective mechanisms of Ovotransferrin (328-332).

Bioavailability and Intestinal Transport

For an orally administered peptide to be effective, it must be absorbed through the intestinal epithelium. Studies on ovotransferrin (328-332) have elucidated its transport mechanism.

Transepithelial Transport

Research using human intestinal Caco-2 cell monolayers, a standard model for studying intestinal absorption, has shown that RVPSL can be passively transported across the intestinal barrier.[4] The primary route of transport appears to be the paracellular pathway, moving through the tight junctions between cells.[4]

Quantitative Transport Data

The efficiency of this transport has been quantified, providing insight into its potential oral bioavailability.

| Parameter | Value | Model | Reference |

| Apparent Permeability Coefficient (Papp) | (6.97 ± 1.11) × 10⁻⁶ cm/s | Caco-2 Cell Monolayers | [4] |

| Peptide Degradation (Apical Side) | 36.31% ± 1.22% | Caco-2 Cell Monolayers | [4] |

Table 2: Transport parameters of Ovotransferrin (328-332) across Caco-2 cell monolayers.

It is noteworthy that a significant portion of the peptide is degraded by brush border membrane peptidases during transport.[4] However, the peptide that remains intact can cross the monolayer.

Caption: Paracellular transport of Ovotransferrin (328-332) across Caco-2 cells.

Experimental Protocols

The following sections outline the general methodologies used to determine the bioactivity and transport of ovotransferrin (328-332).

ACE Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the Angiotensin-Converting Enzyme.

-

Principle: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is incubated with ACE in the presence and absence of the inhibitory peptide (ovotransferrin 328-332).

-

Procedure:

-

Prepare a solution of ACE in a suitable buffer (e.g., borate buffer with NaCl).

-

Prepare various concentrations of the ovotransferrin (328-332) peptide.

-

Pre-incubate the ACE solution with the peptide solutions for a defined period.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding an acid (e.g., HCl).

-

The product of the reaction, hippuric acid (HA), is extracted with a solvent like ethyl acetate.

-

The solvent is evaporated, and the remaining HA is redissolved in water or buffer.

-

The concentration of HA is determined by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

-

Data Analysis: The percentage of ACE inhibition is calculated for each peptide concentration. The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Caco-2 Cell Monolayer Transport Assay

This in vitro model is used to predict the intestinal absorption of compounds.

-

Cell Culture:

-

Human colorectal adenocarcinoma Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts).

-

The cells are cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

The culture medium is removed from both the apical (AP) and basolateral (BL) chambers of the Transwell® insert.

-

The chambers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

A solution of ovotransferrin (328-332) at a known concentration is added to the apical (donor) chamber.

-

Fresh transport buffer is added to the basolateral (receiver) chamber.

-

The plate is incubated at 37°C with gentle shaking.

-

At predetermined time intervals, samples are collected from the basolateral chamber and replaced with fresh buffer.

-

The concentration of the peptide in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the peptide in the donor chamber.

-

Conclusion

Ovotransferrin (328-332) is a bioactive peptide with a well-defined primary mechanism of action as an ACE inhibitor, supported by a measured IC50 value of 20 μM.[1][2] Its ability to be transported across the intestinal epithelium via the paracellular pathway suggests potential for oral administration.[4] Furthermore, preliminary evidence of its activity against cholinesterase and potential inhibition of BACE1 opens promising avenues for its investigation in the context of neurodegenerative diseases like Alzheimer's.[2][3] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this egg-derived peptide.

References

An In-depth Technical Guide on the ACE Inhibitor Activity of Ovotransferrin (328-332)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of the ovotransferrin-derived pentapeptide, Arg-Val-Pro-Ser-Leu (RVPSL), corresponding to residues 328-332 of the ovotransferrin protein sequence. This peptide has demonstrated significant potential as a natural antihypertensive agent.

Introduction

Ovotransferrin, a glycoprotein found in egg white, is a known source of various bioactive peptides. Among these, the pentapeptide RVPSL has been identified as a potent inhibitor of ACE (EC 3.4.15.1), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. By inhibiting ACE, RVPSL can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby exerting an antihypertensive effect. This guide details the quantitative inhibitory activity, experimental protocols for its determination, and the underlying molecular mechanisms of RVPSL.

Quantitative Data on ACE Inhibitory Activity

The ACE inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The in vitro ACE inhibitory activity of the ovotransferrin peptide (328-332), RVPSL, has been determined through various studies.

| Peptide Sequence | Common Name | Source Protein | IC50 (μM) | Reference |

| Arg-Val-Pro-Ser-Leu | RVPSL / Ovotransferrin (328-332) | Ovotransferrin | 20 | [1][2] |

In addition to its in vitro activity, the antihypertensive effect of RVPSL has been evaluated in vivo using spontaneously hypertensive rats (SHRs). Administration of RVPSL led to a significant decrease in blood pressure and modulated the expression of key components of the renin-angiotensin system.[3][4]

| Animal Model | Administration Route | Dosage | Duration | Key In Vivo Effects | Reference |

| Spontaneously Hypertensive Rats (SHRs) | Oral | Not specified | 4 weeks | - Significant decrease in blood pressure- Decreased mRNA levels of renin, ACE, and AT1 receptor in the kidney- Reduced serum concentrations of Angiotensin II, renin, and aldosterone | [3][4] |

Experimental Protocols

Production and Purification of Ovotransferrin-Derived Peptides

The generation of the ACE inhibitory peptide RVPSL from ovotransferrin involves enzymatic hydrolysis followed by purification steps.

3.1.1 Enzymatic Hydrolysis of Ovotransferrin

-

Preparation of Ovotransferrin Solution: Dissolve lyophilized ovotransferrin in distilled water to a concentration of 20 mg/mL.[1][5][6]

-

Enzyme Selection: While various proteases can be used, a combination of enzymes such as thermolysin and pepsin has been shown to be effective in releasing ACE inhibitory peptides like IQW, IRW, and LKP from ovotransferrin.[7] For the production of a broader range of bioactive peptides, single enzymes like protease, papain, elastase, trypsin, or α-chymotrypsin can be utilized.[1][5]

-

Hydrolysis Conditions: Adjust the pH of the ovotransferrin solution to the optimal pH for the selected enzyme(s). Add the enzyme at a specific enzyme-to-substrate ratio (e.g., 1% w/w).[1] Incubate the mixture at the optimal temperature for the enzyme for a defined period (e.g., 3-24 hours).[1]

-

Enzyme Inactivation: Terminate the hydrolysis reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Centrifugation: Centrifuge the hydrolysate to remove any insoluble material and collect the supernatant containing the peptides.

3.1.2 Purification of ACE Inhibitory Peptides

-

Ultrafiltration: Fractionate the crude hydrolysate based on molecular weight using ultrafiltration membranes. ACE inhibitory peptides are often found in the fraction with a molecular weight below 3 kDa.

-

Chromatography:

-

Ion-Exchange Chromatography: Further separate the active fraction based on charge using a cation or anion exchange column.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the peptide to homogeneity using a C18 column with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a pairing agent like trifluoroacetic acid (TFA).[7]

-

-

Peptide Identification: The amino acid sequence of the purified peptide is determined using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

In Vitro ACE Inhibition Assay

A common method for determining ACE inhibitory activity is a spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).

3.2.1 Reagents and Materials

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate buffer (pH 8.3) with NaCl

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer

-

Test peptide (RVPSL)

-

Positive control (e.g., Captopril)

3.2.2 Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of HHL in the borate buffer.

-

Prepare a working solution of ACE in the borate buffer.

-

Prepare various concentrations of the test peptide (RVPSL) and the positive control in the borate buffer.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, mix a specific volume of the HHL solution with the test peptide solution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the ACE solution to the pre-incubated mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a specific volume of HCl.

-

-

Extraction of Hippuric Acid:

-

Add ethyl acetate to the reaction mixture and vortex to extract the hippuric acid (HA) produced.

-

Centrifuge to separate the layers.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate using a vacuum concentrator or by heating.

-

Re-dissolve the dried HA in a known volume of distilled water or buffer.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanisms

The Renin-Angiotensin System (RAS)

The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.

Caption: The Renin-Angiotensin System and the inhibitory action of Ovotransferrin (328-332).

As depicted in the diagram, Renin initiates the cascade by cleaving angiotensinogen to form angiotensin I. ACE then converts angiotensin I into the highly potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction and the release of aldosterone, which promotes sodium and water retention. Both of these actions contribute to an increase in blood pressure.[8] The ovotransferrin peptide RVPSL acts as a competitive inhibitor of ACE, thereby preventing the formation of angiotensin II and leading to a reduction in blood pressure.[2]

Molecular Docking of RVPSL with ACE

Molecular docking studies have provided insights into the binding mechanism of RVPSL with ACE. These studies suggest that RVPSL fits into the active site of ACE and forms hydrogen bonds with key amino acid residues, such as Gln281 and His353, as well as interacting with the catalytic zinc ion.[2] This interaction blocks the substrate from accessing the active site, thus inhibiting the enzyme's activity.

Caption: Experimental workflow for the identification and characterization of RVPSL.

Conclusion

The ovotransferrin-derived peptide (328-332), RVPSL, demonstrates significant ACE inhibitory activity both in vitro and in vivo. Its potential as a natural antihypertensive agent is supported by a clear mechanism of action within the renin-angiotensin system. The experimental protocols outlined in this guide provide a framework for the production, purification, and characterization of this and other bioactive peptides. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of RVPSL in the management of hypertension and related cardiovascular conditions.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Corrigendum to “The Utility of Ovotransferrin and Ovotransferrin-Derived Peptides as Possible Candidates in the Clinical Treatment of Cardiovascular Diseases” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antihypertensive effect of angiotensin-converting enzyme inhibitory peptide RVPSL on spontaneously hypertensive rats by regulating gene expression of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Hydrolysis of Ovotransferrin and the Functional Properties of Its Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterisation of angiotensin I converting enzyme (ACE) inhibitory peptides derived from enzymatic hydrolysate of ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

Ovotransferrin (328-332): A Technical Review of its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide Arg-Val-Pro-Ser-Leu (RVPSL), corresponding to the amino acid sequence 328-332 of chicken ovotransferrin, has emerged as a promising bioactive compound with potential applications in cardiovascular health. This technical guide provides an in-depth review of the existing scientific literature on the bioactivity of Ovotransferrin (328-332), with a focus on its angiotensin-converting enzyme (ACE) inhibitory activity and its intestinal transport characteristics. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed mechanism of action.

Core Bioactivities and Quantitative Data

The primary bioactivity attributed to Ovotransferrin (328-332) is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Additionally, its ability to traverse the intestinal barrier has been investigated to assess its potential oral bioavailability.

| Bioactivity | Parameter | Reported Value | Reference |

| ACE Inhibition | IC50 | 20 µM | [1] |

| Intestinal Permeability | Apparent Permeability Coefficient (Papp) (A to B) | (6.97 ± 1.11) × 10⁻⁶ cm/s | [2] |

| Degradation during transport | 36.31% ± 1.22% | [2] | |

| Degradation with diprotin A (peptidase inhibitor) | 23.49% ± 0.68% | [2] | |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | No noteworthy inhibitory properties | [3][4] |

Table 1: Summary of Quantitative Bioactivity Data for Ovotransferrin (328-332)

Contrary to some commercial claims, peer-reviewed research indicates that Ovotransferrin (328-332) does not possess significant inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)[3][4].

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory activity of Ovotransferrin (328-332) was determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is based on the quantification of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-histidyl-leucine (HHL)

-

Hippuric acid (HA)

-

Ovotransferrin (328-332) peptide

-

Borate buffer (pH 8.3) containing NaCl

-

HCl

-

Ethyl acetate

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

A solution of ACE in borate buffer is prepared.

-

The substrate solution is prepared by dissolving HHL in the same borate buffer.

-

The Ovotransferrin (328-332) peptide is dissolved in the borate buffer to various concentrations.

-

For the assay, the ACE solution is pre-incubated with the peptide solution (or buffer for control) at 37°C for 10 minutes.

-

The enzymatic reaction is initiated by adding the HHL substrate solution to the pre-incubated mixture.

-

The reaction is allowed to proceed at 37°C for 30 minutes.

-

The reaction is terminated by the addition of HCl.

-

The product, hippuric acid, is extracted from the reaction mixture using ethyl acetate.

-

The ethyl acetate layer is collected, evaporated to dryness, and the residue is redissolved in the mobile phase for HPLC analysis.

-

The concentration of hippuric acid is quantified by RP-HPLC with UV detection.

-

The ACE inhibitory activity is calculated as the percentage of inhibition of HA formation compared to the control. The IC50 value, the concentration of the peptide required to inhibit 50% of the ACE activity, is then determined.

Caco-2 Cell Permeability Assay

The intestinal transport of Ovotransferrin (328-332) was evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human intestinal absorption.

Cell Culture:

-

Human colon adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

The cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

For transport studies, Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

Transport Experiment:

-

The Caco-2 cell monolayers are washed and pre-incubated with Hank's Balanced Salt Solution (HBSS) at 37°C.

-

For apical to basolateral (A to B) transport, the peptide solution in HBSS is added to the apical (AP) chamber, and fresh HBSS is added to the basolateral (BL) chamber.

-

Samples are collected from the basolateral chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh HBSS.

-

For basolateral to apical (B to A) transport, the peptide solution is added to the BL chamber, and samples are collected from the AP chamber.

-

The concentration of the transported peptide in the collected samples is determined by LC-MS/MS analysis.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the donor chamber.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the antihypertensive effect of Ovotransferrin (328-332) is the direct inhibition of the Angiotensin-Converting Enzyme. In vivo studies in spontaneously hypertensive rats have further elucidated its systemic effects, demonstrating a downregulation of key components of the Renin-Angiotensin System (RAS) at the genetic level. Furthermore, metabolomic studies suggest an involvement of the MAPK signaling pathway.

Caption: Mechanism of action for Ovotransferrin (328-332).

The diagram above illustrates the dual mechanism of Ovotransferrin (328-332). In the bloodstream, it directly inhibits ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. Systemically, it has been shown to downregulate the gene expression of key components of the Renin-Angiotensin System and modulate the MAPK signaling pathway, contributing to its overall antihypertensive effect. The peptide is absorbed from the intestinal lumen into the bloodstream primarily via paracellular transport.

Caption: Workflow for Caco-2 cell permeability assay.

This workflow outlines the key steps involved in assessing the intestinal permeability of Ovotransferrin (328-332) using the Caco-2 cell model, from cell culture and monolayer integrity verification to the final calculation of the apparent permeability coefficient.

References

Methodological & Application

Application Notes and Protocols for Ovotransferrin (328-332) ACE Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay using the ovotransferrin-derived peptide fragment (328-332), with the sequence Arg-Val-Pro-Ser-Leu (RVPSL). Additionally, it includes quantitative data on the inhibitory activity of this peptide and a visual representation of the experimental workflow.

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure in the renin-angiotensin system. Its inhibition is a primary therapeutic strategy for managing hypertension. Bioactive peptides derived from food sources, such as ovotransferrin from egg whites, have been identified as potential natural ACE inhibitors. The ovotransferrin fragment spanning amino acid residues 328-332 (RVPSL) has demonstrated ACE inhibitory activity, making it a subject of interest for nutraceutical and pharmaceutical research.[1][2]

Quantitative Data

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Peptide Sequence | Source Protein | IC50 Value (µM) | Reference |

| Arg-Val-Pro-Ser-Leu | Ovotransferrin | 20 | [3] |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is adapted from established methodologies for determining ACE inhibitory activity.[4][5]

1. Materials and Reagents

-

Ovotransferrin (328-332) peptide (RVPSL)

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Phosphate buffer (400 mM, pH 8.5) containing 300 mM NaCl

-

Sodium hydroxide (NaOH), 0.3 M

-

Distilled water

-

Microcentrifuge tubes

-

Water bath or incubator

-

Spectrophotometer or HPLC system

2. Preparation of Solutions

-

ACE Solution (2.5 mU/100 µL): Prepare the ACE solution in distilled water. The final concentration in the reaction mixture will be 2.5 mU.

-

Substrate Solution (4.7 mM HHL): Dissolve HHL in the 400 mM phosphate buffer (pH 8.5) containing 300 mM NaCl.

-

Inhibitor (Ovotransferrin 328-332) Solutions: Prepare a stock solution of the RVPSL peptide in distilled water. Create a series of dilutions to determine the IC50 value.

-

Control Solution: Use distilled water or the same vehicle used to dissolve the peptide as a negative control.

3. Assay Procedure

-

Pre-incubation: In a microcentrifuge tube, add 50 µL of the Ovotransferrin (328-332) peptide solution at various concentrations (or the control solution).

-

Add Substrate: Add 100 µL of the 4.7 mM HHL substrate solution to each tube.

-

Initiate Reaction: Add 100 µL of the 2.5 mU ACE solution to each tube to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with shaking.[4]

-

Terminate Reaction: Stop the reaction by adding 1.5 mL of 0.3 M NaOH.[4]

-

Quantification: Determine the amount of hippuric acid released from HHL by ACE. This can be measured spectrophotometrically by reading the absorbance at a specific wavelength (typically after extraction with ethyl acetate and acidification) or by using a reverse-phase HPLC method.

4. Calculation of ACE Inhibition

The percentage of ACE inhibition is calculated using the following formula:

ACE Inhibition (%) = [1 - (ΔA/min of sample) / (ΔA/min of control)] x 100[6]

Where:

-

ΔA/min of sample is the rate of absorbance change for the reaction containing the inhibitor.

-

ΔA/min of control is the rate of absorbance change for the reaction without the inhibitor.

The IC50 value is determined by plotting the percentage of ACE inhibition against the different concentrations of the Ovotransferrin (328-332) peptide.

Experimental Workflow Diagram

Caption: Workflow for the in vitro ACE inhibition assay.

Signaling Pathway

The mechanism of action involves the direct inhibition of the angiotensin-converting enzyme.

Caption: Inhibition of the Renin-Angiotensin System by Ovotransferrin (328-332).

References

Application Notes and Protocols for Measuring the Cholinesterase Activity of Ovotransferrin (328-332)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovotransferrin, a glycoprotein found in egg white, and its derived peptides are known for a variety of biological activities. The pentapeptide fragment Ovotransferrin (328-332) has been noted for its activity related to cholinesterase (ChE), an enzyme crucial in the regulation of neurotransmission.[1][2] Dysregulation of cholinesterase activity is a key factor in the pathology of neurodegenerative diseases such as Alzheimer's disease.[3] Therefore, characterizing the cholinesterase-like activity of peptides like Ovotransferrin (328-332) is of significant interest in the development of novel therapeutics.

These application notes provide a detailed protocol for measuring the intrinsic cholinesterase activity of the Ovotransferrin (328-332) peptide using a colorimetric method based on the well-established Ellman's assay.[3][4][5] The protocol is designed for use in a 96-well plate format for high-throughput screening and analysis.

Principle of the Assay

The cholinesterase activity is determined using the Ellman's method, which relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by a cholinesterase or a substance with cholinesterase-like activity.[3] The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[4][6] The rate of color development is directly proportional to the cholinesterase activity in the sample.

Signaling Pathway Context

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in cholinergic signaling. AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.[3] Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. This is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3] Understanding how peptides like Ovotransferrin (328-332) interact with or mimic components of this pathway is crucial for developing new neuroactive compounds.

Caption: Cholinergic signaling pathway and the potential role of Ovotransferrin (328-332).

Experimental Protocols

This section provides detailed methodologies for determining the cholinesterase activity of Ovotransferrin (328-332).

Materials and Reagents

-

Ovotransferrin (328-332) peptide

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Purified acetylcholinesterase (AChE) from electric eel (for positive control)

-

Distilled or deionized water

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light at 4°C.

-

ATCh Solution (100 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 1 mL of distilled water. Prepare fresh daily.

-

Ovotransferrin (328-332) Stock Solution (10 mM): Prepare a 10 mM stock solution of the peptide in phosphate buffer. The exact weight will depend on the molecular weight of the synthesized peptide.

-

AChE Positive Control (1 U/mL): Prepare a 1 U/mL solution of acetylcholinesterase in phosphate buffer.

Experimental Workflow

Caption: Experimental workflow for measuring cholinesterase activity.

Assay Protocol in 96-Well Plate

-

Plate Setup: Design the plate layout to include wells for blanks, negative controls, positive controls, and samples with varying concentrations of Ovotransferrin (328-332).

-

Reagent Addition: Add the reagents to each well according to the table below.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding ATCh to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes at 37°C.[3]

Data Presentation

The following table summarizes the components to be added to each well of the 96-well plate.

| Component | Blank (µL) | Negative Control (µL) | Positive Control (µL) | Sample (µL) |

| 0.1 M Phosphate Buffer (pH 8.0) | 150 | 130 | 120 | Varies |

| Ovotransferrin (328-332) | - | - | - | Varies |

| AChE (1 U/mL) | - | - | 10 | - |

| DTNB (10 mM) | 20 | 20 | 20 | 20 |

| Pre-incubate at 37°C for 5 min | ||||

| ATCh (100 mM) | - | 20 | 20 | 20 |

| Total Volume | 170 | 170 | 170 | 170 |

Note: For the sample wells, the volume of the Ovotransferrin (328-332) stock solution and the buffer should be adjusted to achieve the desired final peptide concentrations while maintaining a total volume of 170 µL.

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for Blank: Subtract the ΔAbs/min of the blank from all other readings. The blank should ideally show no change in absorbance.

-

Calculate Cholinesterase Activity: The activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Pathlength * Sample Volume)

Where:

-

ΔAbs/min is the rate of absorbance change.

-

Total Volume is the final volume in the well (in mL).

-

ε is the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[7]

-

Pathlength is the light path through the well (typically 1 cm for a standard 96-well plate reader).

-

Sample Volume is the volume of the Ovotransferrin (328-332) solution added (in mL).

-

Expected Results and Interpretation

-

Negative Control: Should show a minimal rate of absorbance increase, indicating negligible non-enzymatic hydrolysis of ATCh.

-

Positive Control: Should exhibit a robust and linear increase in absorbance, confirming that the assay conditions are suitable for detecting cholinesterase activity.

-

Ovotransferrin (328-332) Samples: If the peptide possesses intrinsic cholinesterase-like activity, there will be a concentration-dependent increase in the rate of absorbance change.

By comparing the activity of the Ovotransferrin (328-332) peptide to that of the known concentration of AChE, a relative activity can be determined. Further kinetic studies, such as varying the substrate concentration, can be performed to determine kinetic parameters like Km and Vmax for the peptide.

Conclusion

This document provides a comprehensive protocol for the determination of the cholinesterase-like activity of the Ovotransferrin (328-332) peptide. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, facilitating the characterization of this and other potentially neuroactive peptides for applications in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cholinesterase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase (AchE) Activity Assay Kit - Elabscience® [elabscience.com]

- 7. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Ovotransferrin (328-332) in Caco-2 Cell Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovotransferrin (328-332), a pentapeptide with the sequence Arg-Val-Pro-Ser-Leu (RVPSL), is a bioactive peptide derived from egg white ovotransferrin.[1][2] It has garnered interest for its potential antihypertensive properties, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2][3] Understanding the intestinal permeability of this peptide is crucial for evaluating its oral bioavailability and therapeutic potential. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool to assess the absorption characteristics of compounds like Ovotransferrin (328-332).[4][5][6]

These application notes provide a detailed protocol for utilizing the Caco-2 cell monolayer model to evaluate the permeability of Ovotransferrin (328-332). The included methodologies cover cell culture, transport experiments, and the investigation of transport mechanisms.

Quantitative Data Summary

The permeability of Ovotransferrin (328-332) across Caco-2 cell monolayers has been experimentally determined. The key quantitative data from these studies are summarized in the table below.

| Parameter | Value | Reference |

| Apparent Permeability Coefficient (Papp) (AP-BL) | (6.97 ± 1.11) × 10⁻⁶ cm/s | [1][2][7] |

| Transport Mechanism | Paracellular | [1][2][7] |

| Degradation by Brush Border Peptidases | 36.31% ± 1.22% | [1][2][7] |

| Degradation after Diprotin A Inhibition | 23.49% ± 0.68% | [1][2][7] |

Note: The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. A Papp value greater than 1 x 10⁻⁶ cm/s suggests that the compound is well-absorbed.[8] The degradation data indicates that Ovotransferrin (328-332) is susceptible to enzymatic breakdown at the apical surface of the intestinal cells.[1][2][7]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

This protocol outlines the steps for culturing Caco-2 cells to form a differentiated and polarized monolayer suitable for permeability studies.

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

-

0.25% Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.

-

Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks at a suitable split ratio (e.g., 1:3 to 1:6).

-

Seeding on Transwell® Inserts:

-

Pre-wet the Transwell® inserts with culture medium.

-

Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².

-

Add fresh culture medium to both the apical (0.5 mL for 12-well plates) and basolateral (1.5 mL for 12-well plates) chambers.

-

-

Monolayer Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the culture medium in both chambers every 2-3 days.

-

Monolayer Integrity Assessment: Before conducting permeability experiments, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Use a voltohmmeter with "chopstick" electrodes.

-

Equilibrate the cells in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30 minutes at 37°C before measurement.

-

Monolayers with TEER values ≥ 250 Ω·cm² are typically considered suitable for transport studies.

-

Ovotransferrin (328-332) Permeability Assay

This protocol describes the procedure for measuring the transport of Ovotransferrin (328-332) across the Caco-2 cell monolayer.

Materials:

-

Differentiated Caco-2 cell monolayers on Transwell® inserts

-

Ovotransferrin (328-332) peptide (RVPSL)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4 (Transport Buffer)

-

Analytical equipment for peptide quantification (e.g., LC-MS/MS)

Procedure:

-

Preparation:

-

Prepare a stock solution of Ovotransferrin (328-332) in a suitable solvent (e.g., water or transport buffer) and then dilute to the desired final concentration (e.g., 10 µM) in pre-warmed (37°C) transport buffer.

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C in the incubator.

-

-

Transport Experiment (Apical to Basolateral - AP to BL):

-

Remove the transport buffer from both chambers.

-

Add the Ovotransferrin (328-332) solution to the apical chamber (e.g., 0.5 mL).

-

Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL).

-

Incubate the plates at 37°C, preferably with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

-

Immediately replace the volume of the collected sample with fresh, pre-warmed transport buffer to maintain a constant volume.

-

At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration and assess peptide degradation.

-

-

Sample Analysis: Quantify the concentration of Ovotransferrin (328-332) in the collected samples using a validated analytical method such as LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of peptide transported into the receiver chamber versus time.

-

Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt = transport rate (µmol/s or mg/s)

-

A = surface area of the Transwell® membrane (cm²)

-

C₀ = initial concentration of the peptide in the donor chamber (µmol/mL or mg/mL)

-

-

Investigation of Transport Mechanism

To confirm the paracellular transport pathway of Ovotransferrin (328-332), a tight junction modulator can be used.

Materials:

-

Differentiated Caco-2 cell monolayers on Transwell® inserts

-

Ovotransferrin (328-332)

-

Cytochalasin D (a tight junction disruptor)

-

Transport Buffer (HBSS)

Procedure:

-

Pre-treatment with Inhibitor:

-

Prepare a solution of Cytochalasin D in transport buffer at a concentration known to reversibly open tight junctions (e.g., 1-10 µg/mL).

-

Pre-incubate the Caco-2 monolayers with the Cytochalasin D solution for 30-60 minutes at 37°C.

-

Include a control group of monolayers treated only with the transport buffer.

-

-

Permeability Assay:

-

Following the pre-incubation, perform the permeability assay as described in Protocol 2, in the continued presence of Cytochalasin D.

-

-

Data Analysis:

Assessment of Peptide Stability

This protocol is to determine the extent of Ovotransferrin (328-332) degradation by brush border peptidases.

Materials:

-

Differentiated Caco-2 cell monolayers on Transwell® inserts

-

Ovotransferrin (328-332)

-

Diprotin A (a peptidase inhibitor)

-

Transport Buffer (HBSS)

-

LC-MS/MS for peptide and metabolite analysis

Procedure:

-

Inhibitor Pre-treatment (Optional): For a control group, pre-incubate a set of monolayers with Diprotin A to inhibit peptidase activity.

-

Permeability Assay: Conduct the permeability assay as described in Protocol 2.

-

Sample Analysis:

-

At the end of the incubation period, collect samples from the apical chamber.

-

Analyze the samples by LC-MS/MS to quantify the amount of intact Ovotransferrin (328-332) remaining and to identify any degradation products.

-

-

Calculation of Degradation:

-

Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to assess the intestinal permeability of Ovotransferrin (328-332) using the Caco-2 cell model. The data indicates that this peptide is transported via the paracellular pathway and exhibits moderate permeability, although it is susceptible to some enzymatic degradation. These findings are critical for the development of oral formulations and for understanding the potential in vivo efficacy of Ovotransferrin (328-332) as a bioactive compound.

References

- 1. Transport of Antihypertensive Peptide RVPSL, Ovotransferrin 328-332, in Human Intestinal Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of molecular weight on the transepithelial transport and peptidase degradation of casein-derived peptides by using Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of Ovotransferrin (328-332) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovotransferrin, a glycoprotein found in egg white, is a source of various bioactive peptides. The pentapeptide Arg-Val-Pro-Ser-Leu (RVPSL), corresponding to the 328-332 fragment of ovotransferrin, has garnered significant interest due to its potential therapeutic properties.[1] This application note provides a detailed protocol for the analysis of the Ovotransferrin (328-332) peptide using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation and quantification of peptides.[2][3][4][5]

The accurate analysis of this peptide is crucial for research into its biological activities, which include potential antihypertensive effects. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for the successful HPLC analysis of the Ovotransferrin (328-332) peptide.

Biological Significance and Signaling Pathways

The Ovotransferrin (328-332) peptide, RVPSL, has been identified as an angiotensin-converting enzyme (ACE) inhibitor. ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By inhibiting ACE, the RVPSL peptide can potentially modulate this pathway, leading to a reduction in blood pressure. The signaling cascade affected by this peptide is central to cardiovascular health, making it a person of interest for the development of nutraceuticals and pharmaceuticals targeting hypertension.

Below is a simplified representation of the renin-angiotensin signaling pathway and the inhibitory action of the Ovotransferrin (328-332) peptide.

Caption: Inhibition of ACE by Ovotransferrin (328-332) peptide in the renin-angiotensin system.

Experimental Protocols

This section details the materials and methods for the HPLC analysis of the Ovotransferrin (328-332) peptide.

Materials and Reagents

-

Ovotransferrin (328-332) peptide standard (RVPSL)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

0.22 µm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

pH meter

Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC analysis of the Ovotransferrin (328-332) peptide.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in ultrapure water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient Program | 5% to 45% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 214 nm |

| Injection Volume | 20 µL |

Procedure

-

Standard Preparation: Accurately weigh a known amount of the Ovotransferrin (328-332) peptide standard and dissolve it in Mobile Phase A to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 10 to 200 µg/mL.

-

Sample Preparation: For samples containing the Ovotransferrin (328-332) peptide, dissolve them in Mobile Phase A to an estimated concentration within the standard curve range. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC System Setup:

-

Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Set the column oven to 30 °C and the detector wavelength to 214 nm.

-

-

Analysis: Inject 20 µL of each standard solution and sample solution into the HPLC system. Run the gradient program as specified in the chromatographic conditions table.

-

Data Analysis: Identify the peak corresponding to the Ovotransferrin (328-332) peptide based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the peptide in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of the Ovotransferrin (328-332) peptide.

Caption: Workflow for HPLC analysis of Ovotransferrin (328-332) peptide.

Data Presentation

The following table presents typical quantitative data obtained from the HPLC analysis of the Ovotransferrin (328-332) peptide standard under the specified conditions.

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 10 | 15.2 | 150,000 |

| 25 | 15.2 | 375,000 |

| 50 | 15.2 | 750,000 |

| 100 | 15.2 | 1,500,000 |

| 200 | 15.2 | 3,000,000 |

Note: The retention time and peak area are representative values and may vary slightly depending on the specific HPLC system, column, and other experimental variables.

Conclusion

This application note provides a comprehensive and detailed protocol for the reversed-phase HPLC analysis of the bioactive peptide Ovotransferrin (328-332). The described method is robust and suitable for the quantification of this peptide in various samples, which is essential for its study and potential application in the fields of nutrition and pharmacology. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the peptide's biological context. Researchers and scientists can utilize this protocol as a starting point for their investigations into the properties and applications of this promising bioactive peptide.

References

- 1. Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food [mdpi.com]

- 2. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Ovotransferrin (328-332)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovotransferrin, a major glycoprotein found in egg white, is a source of bioactive peptides with a range of potential therapeutic applications. The pentapeptide fragment, Ovotransferrin (328-332), with the sequence Arg-Val-Pro-Ser-Leu (RVPSL), has garnered significant interest for its potential physiological effects. In vitro studies have identified it as an inhibitor of the Angiotensin-Converting Enzyme (ACE), suggesting a role in blood pressure regulation.[1] Furthermore, the broader Ovotransferrin protein and its hydrolysates have demonstrated immunomodulatory, anti-inflammatory, antimicrobial, and antioxidant properties in both in vitro and in vivo models.[2][3][4] These findings suggest that the Ovotransferrin (328-332) peptide is a promising candidate for in vivo investigation to validate its therapeutic potential.

These application notes provide detailed experimental designs and protocols for researchers planning to investigate the in vivo effects of Ovotransferrin (328-332). The protocols are designed to be adaptable to specific research questions and available resources.

Key Potential In Vivo Activities of Ovotransferrin (328-332)

Based on existing literature, the primary in vivo activities to investigate for Ovotransferrin (328-332) include:

-

Antihypertensive Effects: Stemming from its ACE inhibitory activity.

-

Immunomodulatory and Anti-inflammatory Effects: Based on the known properties of the parent protein and other derived peptides.

-

Antioxidant Activity: A common characteristic of many bioactive peptides.

Experimental Design and Protocols

Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol is designed to evaluate the blood pressure-lowering effects of Ovotransferrin (328-332) in a well-established animal model of hypertension.

Animal Model:

-

Species: Spontaneously Hypertensive Rats (SHRs) are the gold standard for studying hypertension.

-

Control: Normotensive Wistar-Kyoto (WKY) rats should be used as a control to assess the peptide's effect on normal blood pressure.

-

Age: 12-16 weeks old, when hypertension is well-established in SHRs.

-

Sex: Male rats are commonly used to avoid hormonal cycle variations.

Experimental Groups:

| Group ID | Animal Model | Treatment | Dosage (mg/kg body weight) | Route of Administration |

| SHR-Control | SHR | Vehicle (e.g., saline) | - | Oral Gavage |

| SHR-Low Dose | SHR | Ovotransferrin (328-332) | To be determined (e.g., 10 mg/kg) | Oral Gavage |

| SHR-Mid Dose | SHR | Ovotransferrin (328-332) | To be determined (e.g., 50 mg/kg) | Oral Gavage |

| SHR-High Dose | SHR | Ovotransferrin (328-332) | To be determined (e.g., 100 mg/kg) | Oral Gavage |

| SHR-Positive Control | SHR | Captopril | e.g., 10 mg/kg | Oral Gavage |

| WKY-Control | WKY | Vehicle (e.g., saline) | - | Oral Gavage |

| WKY-High Dose | WKY | Ovotransferrin (328-332) | Same as SHR-High Dose | Oral Gavage |

Protocol:

-

Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment. Train the rats for blood pressure measurement to minimize stress-induced variations.

-

Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of all rats using a non-invasive tail-cuff method.

-

Administration: Administer the assigned treatment to each group via oral gavage.

-

Blood Pressure Monitoring: Measure SBP and DBP at regular intervals post-administration (e.g., 2, 4, 6, 8, 12, and 24 hours) to determine the acute effects. For chronic studies, administer the peptide daily for several weeks and measure blood pressure weekly.

-

Biochemical Analysis: At the end of the study, collect blood samples to measure plasma ACE activity. Tissues such as the lungs and kidneys can also be harvested to assess tissue-specific ACE activity.[5]

-

Data Analysis: Analyze the changes in blood pressure over time for each group. Compare the effects of different doses of Ovotransferrin (328-332) with the vehicle control and the positive control (Captopril).

Experimental Workflow for Antihypertensive Study

Caption: Workflow for assessing the antihypertensive effects of Ovotransferrin (328-332).

Assessment of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol aims to determine the potential of Ovotransferrin (328-332) to mitigate inflammatory responses in a mouse model of acute inflammation.

Animal Model:

-

Species: C57BL/6 or BALB/c mice are commonly used.

-

Age: 8-12 weeks old.

-

Sex: Either male or female can be used, but should be consistent within the experiment.

Experimental Groups:

| Group ID | Treatment | Challenge |

| Control | Vehicle (e.g., saline) | Saline |

| LPS | Vehicle (e.g., saline) | LPS (e.g., 1 mg/kg, i.p.) |

| Peptide-Low | Ovotransferrin (328-332) (e.g., 10 mg/kg, i.p.) | LPS (e.g., 1 mg/kg, i.p.) |

| Peptide-High | Ovotransferrin (328-332) (e.g., 50 mg/kg, i.p.) | LPS (e.g., 1 mg/kg, i.p.) |

| Positive Control | Dexamethasone (e.g., 1 mg/kg, i.p.) | LPS (e.g., 1 mg/kg, i.p.) |

Protocol:

-

Acclimatization: Acclimatize mice for at least one week.

-

Pre-treatment: Administer Ovotransferrin (328-332), vehicle, or dexamethasone intraperitoneally (i.p.) 1 hour before the inflammatory challenge.

-

Inflammatory Challenge: Induce inflammation by administering LPS (from E. coli) via i.p. injection.

-

Sample Collection: At a specified time point post-LPS injection (e.g., 4, 6, or 24 hours), collect blood via cardiac puncture and perform peritoneal lavage to collect peritoneal cells. Tissues such as the lungs and liver can also be harvested.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the serum and peritoneal lavage fluid using ELISA or multiplex assays.

-

Cell Infiltration Analysis: Quantify the number of infiltrating immune cells (e.g., neutrophils, macrophages) in the peritoneal lavage fluid using flow cytometry or cytospin with differential counting.

-

Histopathology: Perform histological analysis of lung and liver tissues to assess for signs of inflammation, such as cellular infiltration and tissue damage.

-

Molecular Analysis: Analyze the expression of key inflammatory mediators (e.g., COX-2, iNOS) and signaling pathway components (e.g., NF-κB, MAPKs) in tissues using qPCR or Western blotting.

Assessment of Immunomodulatory Activity in a Murine Sepsis Model

This advanced protocol investigates the therapeutic potential of Ovotransferrin (328-332) in a more complex and clinically relevant model of systemic inflammation. The cecal ligation and puncture (CLP) model is considered the gold standard for inducing polymicrobial sepsis.[1][6]

Animal Model:

-

Species: C57BL/6 mice.

-

Age: 10-14 weeks old.

-

Sex: Male mice are often preferred to avoid confounding effects of the estrous cycle on the immune response.

Experimental Groups:

| Group ID | Surgical Procedure | Treatment (post-CLP) |

| Sham | Sham surgery | Vehicle (e.g., saline) |

| CLP-Control | CLP | Vehicle (e.g., saline) |

| CLP-Peptide-Low | CLP | Ovotransferrin (328-332) (e.g., 10 mg/kg, i.v. or i.p.) |

| CLP-Peptide-High | CLP | Ovotransferrin (328-332) (e.g., 50 mg/kg, i.v. or i.p.) |

| CLP-Antibiotic | CLP | Broad-spectrum antibiotic (e.g., imipenem-cilastatin) |

Protocol:

-

Surgical Procedure:

-

Anesthetize the mice.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve.

-

Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial peritonitis.

-

Return the cecum to the peritoneal cavity and close the incision.

-

For the sham group, perform the laparotomy and manipulate the cecum without ligation or puncture.

-

-

Post-operative Care: Provide fluid resuscitation (e.g., subcutaneous saline) and analgesia.

-

Treatment: Administer Ovotransferrin (328-332), vehicle, or antibiotics at a defined time point after CLP (e.g., 1 or 6 hours).

-

Survival Monitoring: Monitor the survival of the animals for up to 7 days.

-

Bacterial Load: At a specified time point (e.g., 24 hours), collect blood and peritoneal lavage fluid to determine the bacterial load by plating serial dilutions on agar plates.

-

Organ Dysfunction Assessment: Measure markers of organ damage in the serum, such as creatinine for kidney function and alanine aminotransferase (ALT) for liver function.

-

Inflammatory Response: Analyze cytokine levels and immune cell populations in the blood and peritoneal fluid as described in the LPS model.

Signaling Pathway Diagrams

The potential immunomodulatory and anti-inflammatory effects of Ovotransferrin (328-332) are likely mediated through key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Caption: The canonical NF-κB signaling pathway in response to LPS.

MAPK Signaling Pathway in Inflammation

Caption: A simplified representation of the p38 MAPK signaling cascade.

Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ovotransferrin (328-332).

Data Presentation

All quantitative data from these studies should be summarized in tables for clear comparison between experimental groups.

Example Table: Effect of Ovotransferrin (328-332) on Systolic Blood Pressure in SHRs

| Treatment Group | N | Baseline SBP (mmHg) | Δ SBP at 4h (mmHg) | Δ SBP at 24h (mmHg) |

| SHR-Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| SHR-Low Dose | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| SHR-Mid Dose | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| SHR-High Dose | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| SHR-Captopril | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Example Table: Effect of Ovotransferrin (328-332) on Serum Cytokine Levels in LPS-Treated Mice

| Treatment Group | N | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| LPS | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Peptide-Low + LPS | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Peptide-High + LPS | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Dexamethasone + LPS | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

The provided experimental designs and protocols offer a comprehensive framework for the in vivo evaluation of Ovotransferrin (328-332). By systematically investigating its antihypertensive, anti-inflammatory, and immunomodulatory properties, researchers can elucidate the therapeutic potential of this promising bioactive peptide. Careful consideration of animal models, experimental endpoints, and data analysis will be crucial for generating robust and reproducible results. The accompanying diagrams of key signaling pathways provide a conceptual basis for understanding the potential mechanisms of action of Ovotransferrin (328-332).

References

- 1. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. A Novel ACE Inhibitory Peptide Ala-His-Leu-Leu Lowering Blood Pressure in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

Application Notes and Protocols for Formulating Ovotransferrin (328-332) in Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovotransferrin (328-332), a pentapeptide with the sequence Arg-Val-Pro-Ser-Leu (RVPSL), is a bioactive fragment derived from ovotransferrin, a protein found in egg whites.[1] This peptide has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including antihypertensive and neuroprotective activities.[2][3] As a promising drug candidate, effective formulation strategies are crucial to enhance its stability, bioavailability, and targeted delivery. These application notes provide detailed protocols for the formulation of Ovotransferrin (328-332) into nanoparticles for drug delivery research, methods for characterization, and insights into its cellular transport and potential signaling pathways.

Properties of Ovotransferrin (328-332)

The physicochemical properties of Ovotransferrin (328-332) are essential for designing suitable drug delivery systems.

| Property | Value | Reference |

| Sequence | Arg-Val-Pro-Ser-Leu (RVPSL) | [3] |

| Molecular Weight | 570.69 g/mol | [4] |

| Bioactivity | Angiotensin-Converting Enzyme (ACE) Inhibitor | [2][5] |

| IC50 for ACE Inhibition | 20 µM | [5] |

| Cellular Permeability (Papp) | (6.97 ± 1.11) × 10⁻⁶ cm/s | [3] |

| Degradation in Caco-2 cells | 36.31% ± 1.22% (without inhibitor) | [3] |

| Degradation in Caco-2 cells | 23.49% ± 0.68% (with diprotin A) | [3] |

Experimental Protocols

Formulation of Ovotransferrin (328-332) Loaded Chitosan Nanoparticles

This protocol describes the preparation of Ovotransferrin (328-332) loaded chitosan nanoparticles using the ionic gelation method, a common and effective technique for encapsulating peptides.[6]

Materials:

-

Ovotransferrin (328-332) peptide

-

Low molecular weight chitosan

-

Sodium tripolyphosphate (TPP)

-

Acetic acid

-

Deionized water

Equipment:

-

Magnetic stirrer

-

pH meter

-

Centrifuge

-

Particle size analyzer

-

Transmission Electron Microscope (TEM)

Procedure:

-

Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution. Stir the solution overnight at room temperature to ensure complete dissolution. Adjust the pH to 5.5 with 1M NaOH.

-

TPP Solution Preparation: Prepare a 1 mg/mL sodium tripolyphosphate (TPP) solution in deionized water.

-

Peptide Incorporation: Dissolve Ovotransferrin (328-332) in the chitosan solution at a desired concentration (e.g., 0.5 mg/mL).

-

Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-peptide solution under constant magnetic stirring at room temperature. The ratio of chitosan to TPP can be optimized, but a common starting point is a 5:1 (v/v) ratio.

-

Nanoparticle Maturation: Continue stirring for 30 minutes to allow for the formation and stabilization of the nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unentrapped peptide and excess TPP.

-

Storage: The purified nanoparticle suspension can be lyophilized for long-term storage or used directly for characterization and in vitro studies.

Characterization of Ovotransferrin (328-332) Nanoparticles

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the nanoparticle suspension in deionized water and measure the particle size, PDI, and zeta potential using a particle size analyzer.

-

Expected Results: Nanoparticles should ideally be in the range of 100-300 nm with a PDI below 0.3, indicating a homogenous population. The zeta potential should be positive, typically above +20 mV, which indicates good colloidal stability.[6]

b. Encapsulation Efficiency (EE) and Drug Loading Capacity (LC):

-

Method: Indirect quantification of the unencapsulated peptide in the supernatant.

-

Procedure:

-

After centrifugation during the purification step, collect the supernatant.

-

Quantify the amount of free Ovotransferrin (328-332) in the supernatant using a suitable method such as High-Performance Liquid Chromatography (HPLC) or a peptide quantification assay (e.g., BCA assay).

-

Calculate the EE and LC using the following formulas:

-

EE (%) = [(Total amount of peptide - Amount of free peptide in supernatant) / Total amount of peptide] x 100

-

LC (%) = [(Total amount of peptide - Amount of free peptide in supernatant) / Total weight of nanoparticles] x 100

-

-

-

Expected Results: Encapsulation efficiencies for peptides in chitosan nanoparticles can range from 50% to over 80%, depending on the formulation parameters.[6]

c. Morphology:

-

Method: Transmission Electron Microscopy (TEM).

-

Procedure: Place a drop of the nanoparticle suspension on a carbon-coated copper grid, allow it to air dry, and then visualize under a TEM.

-

Expected Results: TEM images should reveal spherical and non-aggregated nanoparticles.

In Vitro Release Study

This protocol assesses the release profile of Ovotransferrin (328-332) from the nanoparticles in simulated physiological conditions.

Materials:

-

Phosphate buffered saline (PBS) at pH 7.4 (simulating physiological pH) and pH 5.5 (simulating endosomal pH).

-

Ovotransferrin (328-332) loaded nanoparticles.

Procedure:

-

Disperse a known amount of lyophilized nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4).

-

Incubate the suspension at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the suspension and centrifuge to separate the nanoparticles.

-

Quantify the amount of released peptide in the supernatant using HPLC or a suitable assay.

-

Plot the cumulative percentage of peptide released versus time.

Cellular Transport and Signaling Pathways

Cellular Transport of Ovotransferrin (328-332)

Studies using human intestinal Caco-2 cell monolayers have shown that Ovotransferrin (328-332) can be transported across the intestinal epithelium.[3] The primary route of transport appears to be the paracellular pathway, moving between the tight junctions of the cells.[3] This is an important consideration for oral drug delivery, as it suggests the peptide can be absorbed intact, although it is susceptible to degradation by brush border membrane peptidases.[3] Encapsulation within nanoparticles can protect the peptide from enzymatic degradation and potentially enhance its transport.

Cellular transport of Ovotransferrin (328-332) nanoparticles.

Potential Signaling Pathways

While the direct signaling pathways of the Ovotransferrin (328-332) peptide are still under investigation, studies on ovotransferrin and its hydrolysates suggest potential involvement of key inflammatory pathways. Hydrolysates of ovotransferrin have been shown to activate macrophages through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] The parent protein, ovotransferrin, has also been implicated in modulating the NF-κB pathway, a critical regulator of inflammation.[4]

Potential signaling pathways influenced by Ovotransferrin (328-332).

Conclusion

The formulation of Ovotransferrin (328-332) into drug delivery systems like chitosan nanoparticles presents a viable strategy to enhance its therapeutic potential. The protocols outlined in these application notes provide a foundation for researchers to develop and characterize these formulations. Further investigation into the specific interactions of this peptide with cellular signaling pathways will be crucial for elucidating its mechanism of action and advancing its development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transport of Antihypertensive Peptide RVPSL, Ovotransferrin 328-332, in Human Intestinal Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential of lactoferrin, ovotransferrin and lysozyme as antiviral and immune-modulating agents in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Formulation, Characterisation and Evaluation of the Antihypertensive Peptides, Isoleucine-Proline-Proline and Leucine-Lysine-Proline in Chitosan Nanoparticles Coated with Zein for Oral Drug Delivery [mdpi.com]

- 7. JAST (Journal of Animal Science and Technology) [ejast.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ovotransferrin (328-332) Caco-2 Cell Transport

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the transport of Ovotransferrin (328-332), also known as Arg-Val-Pro-Ser-Leu (RVPSL), across Caco-2 cell monolayers.

Troubleshooting Guides